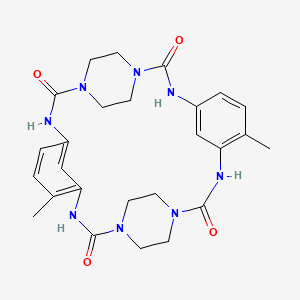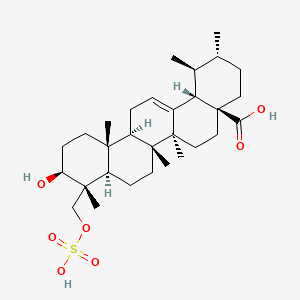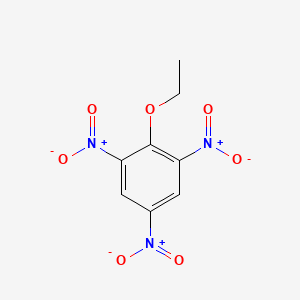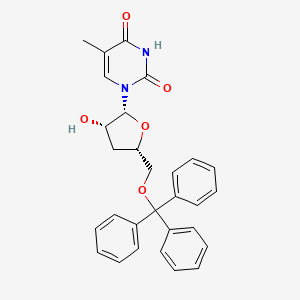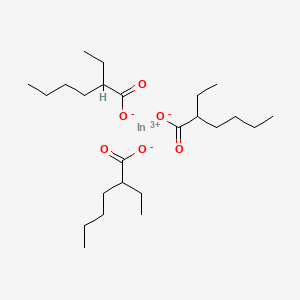
2,2-Di(2-hexynyl)malonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Di(2-hexynyl)malonic acid is a chemical compound with the molecular formula C15H20O4. It is a derivative of malonic acid, where two hexynyl groups are attached to the central carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Di(2-hexynyl)malonic acid typically involves the alkylation of malonic acid derivatives. One common method is the alkylation of diethyl malonate with 2-hexynyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halide .
Industrial Production Methods
the general principles of malonic acid derivative synthesis, such as the use of alkyl halides and bases, can be applied on a larger scale with appropriate optimization of reaction conditions and purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Di(2-hexynyl)malonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds in the hexynyl groups to double or single bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the malonic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing triple bonds.
Substitution: Alkyl halides and bases such as sodium ethoxide are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkenes or alkanes .
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: The compound’s derivatives may have biological activity and could be explored for potential therapeutic applications.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2,2-Di(2-hexynyl)malonic acid is not well-studied. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s structure suggests it could interact with enzymes or receptors involved in metabolic processes, potentially inhibiting or modifying their activity .
Comparación Con Compuestos Similares
Similar Compounds
Malonic acid: The parent compound, with a simpler structure and broader applications in organic synthesis.
Diethyl malonate: A common ester derivative of malonic acid used in various synthetic applications.
2-Hexynyl malonic acid: A related compound with a single hexynyl group attached to the malonic acid moiety.
Uniqueness
2,2-Di(2-hexynyl)malonic acid is unique due to the presence of two hexynyl groups, which impart distinct chemical and physical properties.
Propiedades
Número CAS |
7498-83-1 |
|---|---|
Fórmula molecular |
C15H20O4 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
2,2-bis(hex-2-ynyl)propanedioic acid |
InChI |
InChI=1S/C15H20O4/c1-3-5-7-9-11-15(13(16)17,14(18)19)12-10-8-6-4-2/h3-6,11-12H2,1-2H3,(H,16,17)(H,18,19) |
Clave InChI |
NQNDBLWCHODXBM-UHFFFAOYSA-N |
SMILES canónico |
CCCC#CCC(CC#CCCC)(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


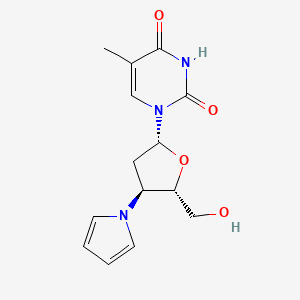


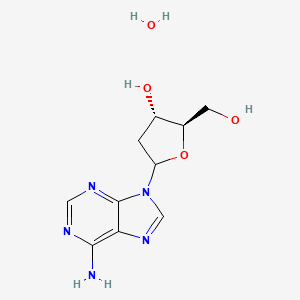
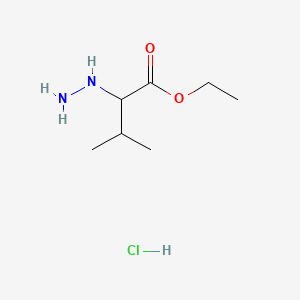
![N-Acetyl glutamate de L-lysine [French]](/img/structure/B12809427.png)
